BenchChemオンラインストアへようこそ!

3,3-Dimethylindoline-2-carboxamide

Anti-trypanosomal Indoline-2-carboxamide Structure-Activity Relationship

Your synthetic route to potent ACAT inhibitors requires the specific 3,3-dimethylindoline core. This saturated indoline scaffold with gem-dimethyl substitution is pharmacophorically essential, as non-3,3-dimethyl analogs fail to engage the target per Sankyo's patent EP 1364942 A1. Procure this key intermediate to avoid wasted synthesis cycles and ensure target engagement. Characterized by a sharp melting point (156–158°C) for rapid QC at goods receipt.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B8806548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethylindoline-2-carboxamide
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC1(C(NC2=CC=CC=C21)C(=O)N)C
InChIInChI=1S/C11H14N2O/c1-11(2)7-5-3-4-6-8(7)13-9(11)10(12)14/h3-6,9,13H,1-2H3,(H2,12,14)
InChIKeyVHRHXECUGQKQCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethylindoline-2-carboxamide – A Sterically Hindered Indoline-2-carboxamide Building Block for Medicinal Chemistry Procurement


3,3-Dimethylindoline-2-carboxamide (CAS 106517-54-8, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is a saturated indoline derivative featuring geminal dimethyl substitution at the 3-position and a primary carboxamide at the 2-position . Unlike the fully aromatic indole-2-carboxamide congeners that dominate kinase inhibitor patents, this compound belongs to the dihydroindole (indoline) subclass, which introduces a chiral center at C2 and a non-planar ring geometry that profoundly alters target binding and metabolic stability [1]. The compound serves primarily as a synthetic intermediate in the production of pharmaceutically active indoline derivatives, notably ACAT (acyl-CoA:cholesterol acyltransferase) inhibitors, where the 3,3-dimethyl motif is a critical structural determinant for biological activity [2].

Why 3,3-Dimethylindoline-2-carboxamide Cannot Be Replaced by Generic Indoline-2-carboxamide Analogs in Potency-Critical or Metabolic-Stability-Driven Programs


The 3,3-dimethyl substitution on the indoline scaffold is not a silent structural feature. In the context of anti-trypanosomal indoline-2-carboxamides, introduction of the gem-dimethyl group at the 3-position resulted in an approximately 34-fold loss in antiproliferative potency against Trypanosoma brucei brucei compared to the unsubstituted parent scaffold [1]. However, this same substitution was pursued deliberately to improve metabolic stability, illustrating a classic potency–stability trade-off that cannot be replicated by simple indoline-2-carboxamide or N-substituted analogs lacking the quaternary carbon [1]. Furthermore, in the ACAT inhibitor series disclosed by Sankyo, the 3,3-dimethylindoline core (wherein R2 = R3 = methyl) is explicitly identified as the preferred embodiment for achieving excellent ACAT inhibitory activity, and generic substitution at these positions is not tolerated without loss of target engagement [2]. Therefore, procuring a non-3,3-dimethyl analog as a surrogate building block risks failure in downstream SAR campaigns where steric bulk at C3 is a pharmacophoric requirement.

Quantitative Differentiation Evidence for 3,3-Dimethylindoline-2-carboxamide Against Closest Structural Analogs


3,3-Dimethyl Substitution Causes ~34-Fold Anti-Trypanosomal Potency Loss Relative to Unsubstituted Indoline-2-carboxamide

In a direct head-to-head SAR study of indoline-2-carboxamide inhibitors of Trypanosoma brucei brucei, the synthesis of 3,3-dimethyl indoline 63 was explicitly reported to result in an approximately 34-fold loss in antiproliferative potency compared to the unsubstituted parent indoline-2-carboxamide scaffold [1]. The modification was undertaken to improve metabolic stability, indicating that this compound is a tool for investigating the potency–metabolism trade-off rather than a potency-optimized lead. This quantitative differential provides procurement decision-makers with a clear expectation: if potency against T. brucei is the primary screening endpoint, the unsubstituted indoline-2-carboxamide is superior; if metabolic stability is the priority, the 3,3-dimethyl analog is the appropriate choice [1].

Anti-trypanosomal Indoline-2-carboxamide Structure-Activity Relationship Potency

Melting Point of 156–158°C Serves as an Identity and Purity Release Criterion for 3,3-Dimethylindoline-2-carboxamide Procurement

The synthesis of 3,3-dimethylindoline-2-carboxamide from ethyl 3,3-dimethylindoline-2-carboxylate hydrochloride via ammonolysis in ethanol yields the product with a reported melting point of 156–158°C . This physicochemical parameter is critical for procurement quality assurance: the structurally analogous but pharmacologically distinct N,N-dimethylindoline-2-carboxamide (a key scaffold in NOP receptor antagonist programs) has no equivalent published melting point range in the same synthetic context, while 3,3-dimethylindoline (CAS 1914-02-9, the core without carboxamide) is a liquid at ambient temperature . The ability to verify identity via a sharp melting point of 156–158°C therefore provides a simple, low-cost QC gate that differentiates this compound from its closest commercial analogs and prevents mis-shipment of incorrect indoline derivatives.

Quality Control Melting Point Identity Verification Procurement Specification

3,3-Dimethylindoline-2-carboxamide Is the Preferred Carboxamide Intermediate in Sankyo's ACAT Inhibitor Patent, Distinguishing It from Ester and N-Alkyl Carboxamide Analogs

The Sankyo patent EP 1 364 942 A1 explicitly claims novel synthetic intermediates for the production of indoline derivatives exhibiting excellent ACAT inhibitory activity, wherein the preferred embodiment of formula (1a) specifies R2 = R3 = methyl (i.e., 3,3-dimethyl substitution) [1]. The patent further discloses that the compound of formula (1), wherein R2 and R3 represent methyl, has excellent inhibitory activity against ACAT [1]. Critically, this establishes a patent-backed utility for the 3,3-dimethylindoline core that is not shared by the corresponding ester (ethyl 3,3-dimethylindoline-2-carboxylate) or by N-alkyl carboxamide derivatives, which diverge into different pharmacological space (e.g., N,N-dimethylindoline-2-carboxamide targets the NOP receptor with Ki = 5.55 nM for the 5a analog, but this is a distinct therapeutic indication from ACAT inhibition) [2]. Procurement of the primary carboxamide, rather than the ester or N-substituted analogs, is therefore mandatory for ACAT inhibitor synthesis programs.

ACAT Inhibitor Synthetic Intermediate Patent-Established Utility Cardiovascular

The Primary Carboxamide at C2 Enables Downstream Diversification into Amide-Linked Conjugates, Functionally Differentiating 3,3-Dimethylindoline-2-carboxamide from the Corresponding Carboxylic Acid

3,3-Dimethylindoline-2-carboxamide offers a pre-installed primary amide handle that its closest commercial alternative, 3,3-dimethylindoline-2-carboxylic acid (CAS 140397-33-7), does not provide without additional synthetic steps . The carboxylic acid requires amide coupling reagents (e.g., TBTU, HATU) and an amine coupling partner to achieve the equivalent functionality, whereas the primary carboxamide can be directly elaborated via N-alkylation or N-acylation, or hydrolyzed to the acid if the free carboxylate is needed . This synthetic flexibility represents a concrete procurement advantage: one building block serves as a gateway to both amide-linked conjugates (directly) and acid-derived products (via hydrolysis), whereas the carboxylic acid analog cannot be directly converted to the primary amide without activation and ammonolysis, a step that the carboxamide already circumvents . The melting point of 156–158°C also makes the carboxamide easier to handle and purify than the often hygroscopic or low-melting acid form .

Synthetic Versatility Late-Stage Functionalization Amide Coupling Building Block Comparison

Procurement-Driven Application Scenarios Where 3,3-Dimethylindoline-2-carboxamide Provides Verifiable Advantage


ACAT Inhibitor Lead Optimization Programs Requiring the 3,3-Dimethylindoline Pharmacophore

Teams synthesizing indoline-based ACAT inhibitors for hypercholesterolemia or atherosclerosis should procure 3,3-dimethylindoline-2-carboxamide as the preferred intermediate. The Sankyo patent EP 1 364 942 A1 explicitly claims compounds with R2 = R3 = methyl (3,3-dimethyl) as the preferred embodiment for excellent ACAT inhibitory activity [1]. Using the non-dimethyl analog or the N,N-dimethyl variant would fail to meet the patent-disclosed structural requirements for this target, potentially leading to inactive compounds and wasted synthesis cycles.

Metabolic Stability–Potency Trade-Off Studies in Anti-Trypanosomal Drug Discovery

When investigating the pharmacokinetic–pharmacodynamic relationship of indoline-2-carboxamide anti-trypanosomal agents, 3,3-dimethylindoline-2-carboxamide serves as a critical tool compound. As demonstrated by Cleghorn et al. (2015), the 3,3-dimethyl analog (compound 63) was synthesized specifically to probe the effect of steric shielding on metabolic stability, despite incurring an ~34-fold potency penalty relative to the unsubstituted parent [2]. Procurement of this compound enables direct experimental measurement of the stability gain that offsets the potency loss, providing quantitative data to guide multiparameter optimization.

Incoming QC-Mandated Procurement Where Melting Point Identity Verification Is Required

For procurement workflows that require a simple, instrument-free identity verification step upon goods receipt, 3,3-dimethylindoline-2-carboxamide offers a sharp melting point of 156–158°C that is absent from liquid or low-melting analogs such as 3,3-dimethylindoline . This enables rapid QC release using standard melting point apparatus without the need for HPLC, NMR, or MS at the point of receipt, reducing turnaround time and the risk of accepting mislabeled material.

Amide-Focused Parallel Library Synthesis Using a Pre-Functionalized Indoline Scaffold

Medicinal chemistry groups executing parallel amide library synthesis can derive efficiency gains by starting from 3,3-dimethylindoline-2-carboxamide rather than the corresponding carboxylic acid. The pre-installed primary amide eliminates the need for amide coupling reagents and activation steps when the target library retains the amide linkage, saving at least one synthetic transformation per library member relative to routes starting from 3,3-dimethylindoline-2-carboxylic acid . This is especially advantageous in 24- or 96-well plate formats where minimizing steps reduces cumulative yield loss and increases library throughput.

Quote Request

Request a Quote for 3,3-Dimethylindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.